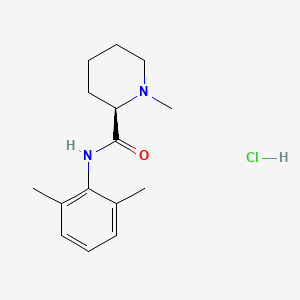

(R)-(-)-Mepivacaine Hydrochloride

Description

Contextualizing (R)-(-)-Mepivacaine Hydrochloride within Amide-Type Local Anesthetic Research

This compound belongs to the amide class of local anesthetics, a group that includes widely used agents like lidocaine (B1675312), bupivacaine (B1668057), and ropivacaine (B1680718). nih.gov These compounds function by reversibly blocking sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a state of local anesthesia. derangedphysiology.comdrugbank.comaap.org Mepivacaine (B158355) itself is structurally similar to lidocaine, with its amine group incorporated into a piperidine (B6355638) ring. e-century.us

Within the broader landscape of amide-type local anesthetics, research often focuses on physicochemical properties such as lipid solubility, protein binding, and pKa, which influence a drug's potency, duration of action, and onset time. derangedphysiology.come-century.usumontreal.ca Mepivacaine is noted for having a lower lipid solubility compared to some other agents in its class and a pKa that is relatively close to physiological pH, contributing to its clinical characteristics. agd.org

Historical Development and Evolution of Research Focus on this compound

Over time, advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC) and capillary electrophoresis, enabled researchers to separate and study the individual enantiomers of chiral drugs like mepivacaine. mdpi.comnih.gov This led to a "chiral switch" in pharmaceutical research, where the pharmacological and pharmacokinetic properties of individual enantiomers of existing racemic drugs were re-evaluated. mdpi.comresearchgate.net This shift in focus brought the specific properties of this compound to the forefront of scientific investigation.

Significance of Stereoisomerism in Local Anesthetic Pharmacology Research

The study of stereoisomerism is crucial in pharmacology because enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles. nih.govnih.gov In the context of local anesthetics, these differences can manifest in potency, duration of action, and importantly, toxicity. researchgate.netmdpi.com

For many amide-type local anesthetics, the (S)-enantiomer is often found to be less toxic and may have a longer duration of action compared to the (R)-enantiomer. umontreal.ca For instance, research has shown that R(+)-bupivacaine is significantly more potent in blocking cardiac sodium channels than its S(-)-enantiomer, levobupivacaine (B138063), which is associated with its higher cardiotoxicity. researchgate.netnysora.com This understanding has led to the development and clinical use of single-enantiomer local anesthetics like levobupivacaine and ropivacaine, which are pure (S)-(-)-stereoisomers. e-century.usmdpi.com

Research into the enantiomers of mepivacaine has revealed marked differences in their pharmacokinetics. Studies in volunteers have shown that (R)-(-)-mepivacaine has a larger unbound fraction in plasma, a greater total plasma clearance, and a larger volume of distribution compared to the (S)-(+)-enantiomer. nih.gov The terminal half-life of (R)-(-)-mepivacaine is also shorter than that of its counterpart. nih.gov These differences are partly attributed to stereoselective plasma protein binding. nih.gov

Overview of Advanced Research Domains Pertaining to this compound

The distinct properties of this compound have made it a valuable tool in several advanced research domains:

Pharmacokinetic and Pharmacodynamic Modeling: The stereoselective disposition of mepivacaine enantiomers provides a rich dataset for developing and refining pharmacokinetic and pharmacodynamic models. These models help in understanding the complex interplay between drug concentration, protein binding, and physiological effects. nih.govnih.govoup.com

Structural Biology: Low-temperature X-ray diffraction studies have been conducted on the (R)-(-)-enantiomer of mepivacaine hydrochloride to determine its precise three-dimensional structure. iucr.org This information is crucial for understanding its interaction with biological targets at a molecular level.

Comparative Anesthetic Studies: (R)-(-)-Mepivacaine is often used in comparative studies to elucidate the mechanisms of action and differential effects of local anesthetic isomers. For example, intradermal studies have compared the local anesthetic and vascular effects of the individual isomers of mepivacaine. nih.gov

Drug Metabolism and Transport Investigations: The differential metabolism and clearance of mepivacaine enantiomers are subjects of ongoing research to understand the role of specific enzymes and transporters in drug disposition. oup.com

Research Findings on Mepivacaine Enantiomers

The following tables summarize key research findings comparing the pharmacokinetic properties of (R)-(-)-Mepivacaine and (S)-(+)-Mepivacaine.

Table 1: Pharmacokinetic Parameters of Mepivacaine Enantiomers in Volunteers (Intravenous Administration)

| Parameter | (R)-(-)-Mepivacaine | (S)-(+)-Mepivacaine |

| Unbound Fraction | 35.6% ± 4.5% | 25.1% ± 4.6% |

| Total Plasma Clearance (CL) | 0.79 ± 0.12 L/min | 0.35 ± 0.06 L/min |

| Steady-State Volume of Distribution (Vss) | 103 ± 14 L | 57 ± 7 L |

| Terminal Half-Life (t1/2,z) | 113 ± 17 min | 123 ± 20 min |

| Mean Residence Time (MRT) | 131 ± 15 min | 165 ± 24 min |

| Data from a study involving intravenous administration of racemic mepivacaine to 10 healthy volunteers. nih.gov |

Table 2: Peak Plasma Concentrations of Mepivacaine Enantiomers After Epidural Administration

| Enantiomer | Peak Plasma Concentration (ng/mL) |

| (R)-(-)-Mepivacaine | 1350 ± 430 |

| (S)-(+)-Mepivacaine | 1740 ± 490 |

| Data from a study involving epidural administration of racemic mepivacaine to six surgical patients. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692886 | |

| Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-72-7 | |

| Record name | Mepivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HNB3U6UWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R Mepivacaine Hydrochloride and Its Analogs

Enantioselective Synthesis Strategies for (R)-(-)-Mepivacaine Hydrochloride

The synthesis of a single enantiomer of a chiral drug like mepivacaine (B158355) requires sophisticated asymmetric techniques to control the stereochemical outcome. These strategies are designed to be highly selective, producing the desired (R)-(-) enantiomer in high purity while minimizing the formation of the (S)-(+) counterpart.

A cornerstone of asymmetric synthesis is the use of chiral auxiliaries and catalysts to guide the stereochemical course of a reaction. A chiral auxiliary is a temporary chemical attachment that directs a reaction to favor one enantiomer over the other, after which it is removed.

One prominent strategy involves the asymmetric synthesis of (S)-2-pipecolic acid, a key precursor for (S)-mepivacaine, which can be adapted for the (R)-enantiomer. For instance, Oppolzer's sultam, a well-established chiral auxiliary, has been effectively used in the stereoselective alkylation of a chiral glycine (B1666218) intermediate to form the pipecolic acid backbone. tandfonline.com This method is noted for its high yields and the use of inexpensive reagents. tandfonline.com

Another advanced approach is the "cation-pool" strategy, which utilizes anodic oxidation. amazonaws.comresearchgate.net In this method, a cyclic N-carbamate bearing a chiral auxiliary, such as the 8-phenylmenthyl group, is oxidized to generate an N-acyliminium ion in situ. beilstein-journals.orgresearchgate.net This reactive intermediate is then trapped by a nucleophile, with the chiral auxiliary directing the approach of the nucleophile to produce the desired stereoisomer. beilstein-journals.orgresearchgate.net

Classical resolution techniques also remain relevant. The resolution of racemic N-(2,6-dimethylphenyl)-2-piperidinecarboxamide using a chiral resolving agent like L-(-)-dibenzoyl tartaric acid is a viable method. researchgate.net Similarly, a patented process describes achieving high enantiomeric excess (>99%) for the final compound through the crystallization of the precursor with L-tartaric acid. smolecule.com

| Method | Chiral Inductor | Key Intermediate | Reference |

| Asymmetric Alkylation | Oppolzer's Sultam | (S)-2-Pipecolic Acid | tandfonline.com |

| "Cation-Pool" | 8-Phenylmenthyl Auxiliary | N-Acyliminium Ion | researchgate.netbeilstein-journals.orgresearchgate.net |

| Chiral Resolution | L-(-)-Dibenzoyl Tartaric Acid | Racemic Amide | researchgate.net |

| Chiral Resolution | L-Tartaric Acid | Optically Pure Amide | smolecule.com |

Continuous-flow chemistry has emerged as a powerful technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgvapourtec.comnih.gov Recent studies have demonstrated the successful application of flow technology to the synthesis of mepivacaine. rsc.orgresearchgate.net

A notable continuous platform for mepivacaine synthesis achieved a 44% isolated yield on a gram scale. rsc.orgvapourtec.com This system integrates N-functionalization and amide coupling steps, along with a concomitant distillation-crystallization process that allows for the full recovery of solvents. rsc.org The use of flow reactors enables the safe use of "forbidden" chemistry, such as reactions involving highly reactive organometallics like n-butyllithium (n-BuLi), which can be challenging to control in large-scale batch reactors. rsc.orgnih.gov

Another approach employs a tandem continuous-flow hydrogenation/reductive amination protocol. researchgate.netdntb.gov.ualookchem.com In this method, an intermediate like N-(2,6-dimethylphenyl)picolinamide is passed through a high-pressure hydrogenator (e.g., an H-Cube Pro™) packed with a palladium on carbon (Pd/C) catalyst in the presence of an aldehyde. dntb.gov.ualookchem.com This single, integrated step accomplishes both the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring and the subsequent N-alkylation. dntb.gov.ua

The table below contrasts the performance of traditional batch synthesis with modern continuous-flow methods for mepivacaine production.

| Parameter | Traditional Batch | Continuous-Flow | Reference |

| Reaction Time | 8–10 hours | < 2 hours | smolecule.com |

| Isolated Yield | 91–93.5% | 44% | smolecule.com |

| Solvent Consumption | 5 L/kg product | 1.2 L/kg product | smolecule.com |

| Byproduct Formation | 2–3% | < 0.5% | smolecule.com |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable enantio- and regioselectivity, making them ideal for the production of chiral pharmaceuticals. nottingham.ac.uk

Enzymatic resolution has been utilized for the preparation of the enantiomers of mepivacaine. oup.com Hydrolases, such as lipases and esterases, are particularly useful. nottingham.ac.uk For example, pig liver esterase (PLE) is a well-known biocatalyst used for the enantioselective hydrolysis of prochiral esters to yield enantiopure building blocks. nottingham.ac.uk Lipases, such as those from Candida antarctica (CALB), can be used for enantioselective esterification reactions. nottingham.ac.uk

Flow biocatalysis combines the advantages of continuous-flow processing with the selectivity of enzymes. This approach has been applied to the synthesis of L-pipecolic acid, a key precursor for local anesthetics like mepivacaine. mdpi.com In one such process, a cascade reaction involving a NAD-dependent lysine (B10760008) dehydrogenase from Geobacillus stearothermophilus was used for the deamination of L-lysine and the subsequent reduction of the cyclic imine intermediate. mdpi.com The integration of biocatalysis into continuous-flow systems enhances productivity and allows for easier catalyst reuse. nottingham.ac.uk

Synthesis of Chemically Modified Analogs of this compound

The structural framework of mepivacaine can be modified to produce analogs with different pharmacological properties. Research in this area often focuses on altering the piperidine ring or the aromatic ring to fine-tune the compound's activity.

A common modification to the mepivacaine structure involves changing the N-alkyl substituent on the piperidine ring. Mepivacaine itself is the N-methyl derivative. Its well-known analogs, ropivacaine (B1680718) and bupivacaine (B1668057), are the N-propyl and N-butyl derivatives, respectively. mdpi.comyok.gov.tr

The synthesis of these analogs often follows a similar pathway to that of mepivacaine, with the final step being the alkylation of the piperidine nitrogen. Reductive amination is a key method for introducing these N-alkyl groups. researchgate.net This reaction involves treating the secondary amine precursor, N-(2,6-dimethylphenyl)piperidine-2-carboxamide, with an appropriate aldehyde (e.g., propionaldehyde (B47417) for ropivacaine or butanal for bupivacaine) in the presence of a reducing agent. amazonaws.comlookchem.com This can be performed efficiently using continuous-flow hydrogenation setups. dntb.gov.ualookchem.com

| Analog | N-Substituent | Aldehyde for Reductive Amination |

| Mepivacaine | Methyl | Formaldehyde |

| Ropivacaine | n-Propyl | Propionaldehyde |

| Bupivacaine | n-Butyl | Butanal |

The N-(2,6-dimethylphenyl) group is a critical pharmacophore for the anesthetic activity of mepivacaine and its analogs. The two methyl groups ortho to the amide linkage are thought to protect the amide bond from hydrolysis by plasma esterases, contributing to the compound's longer duration of action compared to ester-type anesthetics. msstate.edu

Derivatization at the Amide Linkage

The amide linkage is a cornerstone of the chemical structure of (R)-(-)-mepivacaine and related amino-amide local anesthetics, conferring greater chemical stability compared to earlier ester-based agents. bibliotekanauki.plscispace.comresearchgate.netmdpi.com This bond is not merely a structural linker but a critical determinant of the molecule's interaction with its biological targets and its metabolic fate. geneesmiddeleninformatiebank.nl Consequently, derivatization at the amide linkage represents a sophisticated strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. Advanced synthetic methodologies in this area primarily focus on two main approaches: the bioisosteric replacement of the amide bond and the development of novel catalytic amidation techniques to form diverse analogs.

Bioisosteric Replacement of the Amide Bond

Bioisosterism involves substituting a functional group within a bioactive molecule with another group that retains similar physical and chemical properties, with the goal of enhancing the compound's therapeutic profile. nih.govbaranlab.org In the context of mepivacaine analogs, replacing the amide bond, which is susceptible to enzymatic hydrolysis, with a more metabolically robust mimic can lead to derivatives with improved stability and potentially altered efficacy. nih.gov

A prominent example of an amide bond bioisostere is the 1,2,3-triazole ring. nih.govresearchgate.net The 1,4-disubstituted-1,2,3-triazole moiety is particularly effective as it can mimic the geometry, planarity, and dipole moment of a trans-amide bond. researchgate.net The synthesis of such analogs is efficiently achieved through modern "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction conjugates an azide-functionalized precursor with a terminal alkyne under mild, often solvent-free, conditions. researchgate.net

Research on the structurally related local anesthetics lidocaine (B1675312) and etidocaine (B1208345) has demonstrated the success of this strategy. researchgate.net In these studies, the amide bond was systematically replaced by a 1,2,3-triazole linkage, yielding analogs with significantly enhanced local anesthetic potency and, in some cases, reduced toxicity. researchgate.net This approach provides a clear and validated pathway for the synthesis of novel (R)-(-)-mepivacaine analogs. The general synthetic pathway would involve preparing an azide (B81097) analog of the 2,6-dimethylaniline (B139824) portion and reacting it with an alkyne-functionalized N-methyl-pipecoline derivative, or vice versa.

Advanced Catalytic Amidation Strategies

Beyond complete replacement, advanced methods for the formation and modification of the amide bond itself offer a route to novel derivatives. Traditional amide coupling reactions often rely on stoichiometric amounts of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can generate significant waste and require challenging purifications. nih.govrsc.org Modern research focuses on catalytic approaches that are more efficient and sustainable. mdpi.com

Recent developments include the use of reagents such as Diethylaminosulfur trifluoride (DAST) for direct amidation. acs.org This method allows for the coupling of carboxylic acids and amines under mild, ambient conditions, often without the need for a base, and is applicable to late-stage functionalization of complex molecules. acs.org Applying such a method to the synthesis of mepivacaine analogs could involve reacting N-methylpipecolic acid with a variety of substituted anilines to explore structure-activity relationships.

Furthermore, continuous flow chemistry platforms are being developed for the synthesis of mepivacaine, which can improve safety and efficiency, particularly for the amide coupling step. nih.govrsc.org These systems allow for precise control over reaction parameters and can be integrated into multi-step sequences, such as a tandem hydrogenation/reductive amination, to produce a variety of analogs in a high-throughput manner. researchgate.net

The table below summarizes these advanced derivatization strategies.

Table 1: Methodologies for Derivatization at the Amide Linkage of Mepivacaine Analogs

| Strategy | Specific Method | Key Reagents/Conditions | Rationale / Potential Outcome |

|---|---|---|---|

| Bioisosteric Replacement | 1,2,3-Triazole substitution | Copper (I) catalyst (e.g., CuSO₄/Sodium Ascorbate), Azide and Alkyne precursors. | Introduction of a metabolically stable trans-amide bond mimic; potential for enhanced potency and modified duration of action. researchgate.net |

| Advanced Amidation | DAST-mediated coupling | Diethylaminosulfur trifluoride (DAST), Dichloromethane, Room temperature. | High-yield, workup-free synthesis under mild conditions, suitable for creating a library of diverse aniline-modified analogs. acs.org |

| Advanced Amidation | Continuous Flow Synthesis | Flow reactor, various coupling reagents or catalysts, precise temperature and pressure control. | Improved reaction efficiency, safety, and scalability; enables rapid synthesis of analogs. nih.govresearchgate.net |

Stereochemical Investigations of R Mepivacaine Hydrochloride

Chiral Purity and Enantiomeric Excess Determination in Synthetic Products

Ensuring the chiral purity of (R)-(-)-Mepivacaine Hydrochloride is crucial for its development as a single-enantiomer drug. Various analytical techniques are employed to determine the enantiomeric excess (ee), which quantifies the amount of one enantiomer present in a mixture compared to the other.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying the enantiomers of mepivacaine (B158355). mdpi.comnih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic mixtures of local anesthetics. mdpi.comcore.ac.uk For instance, a CHIROBIOTIC V2 column with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) has been successfully used for the HPLC analysis of mepivacaine enantiomers. sigmaaldrich.com The choice of mobile phase additives, such as acids and bases, can significantly impact the enantioresolution and even reverse the elution order of the enantiomers. core.ac.uk

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors like cyclodextrins or proteins. mdpi.comnih.gov These methods are essential not only for quality control in synthetic production but also for pharmacokinetic studies that track the disposition of individual enantiomers in biological systems. mdpi.com The validation of these analytical methods is critical and involves assessing parameters like selectivity, precision, accuracy, and linearity to ensure reliable quantification of enantiomeric purity. researchgate.netresearchgate.net

A study investigating the pharmacokinetics of mepivacaine enantiomers in volunteers utilized a stereoselective HPLC method to determine their plasma concentrations. nih.gov This highlights the importance of robust analytical techniques for characterizing the behavior of each enantiomer in the body.

The table below summarizes common analytical methods used for the chiral analysis of mepivacaine.

| Analytical Technique | Chiral Selector/Stationary Phase | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (cellulose, amylose), CHIROBIOTIC V2 | Effective separation of (R) and (S) enantiomers. Mobile phase composition influences resolution. |

| Capillary Electrophoresis (CE) | Cyclodextrins, Proteins (e.g., Human Serum Albumin) | Provides high-resolution separation for purity analysis and pharmacokinetic studies. |

Stereoselective Interactions at Molecular Targets

The pharmacological effects of local anesthetics like mepivacaine arise from their interaction with specific molecular targets, primarily voltage-gated ion channels. The three-dimensional structure of these channels and the chirality of the drug molecule lead to stereoselective interactions, where one enantiomer binds with a different affinity or produces a different functional effect than the other.

Voltage-gated sodium channels are the primary targets for local anesthetics. guidetopharmacology.orgdrugbank.com The binding of these drugs to the α subunit of the channel inhibits sodium ion conduction, thereby blocking nerve impulses. guidetopharmacology.organeskey.com Research has consistently shown that the enantiomers of pipecoloxylidide local anesthetics, including mepivacaine and the structurally related bupivacaine (B1668057), exhibit stereoselective interactions with sodium channels. aneskey.comahajournals.org

Generally, the R(+) enantiomers of local anesthetics like bupivacaine have been found to be more potent blockers of cardiac sodium channels compared to their S(-) counterparts. ahajournals.orgahajournals.org This increased potency is often attributed to a higher affinity for the inactivated state of the sodium channel. ahajournals.org While both enantiomers can bind to the activated or open state of the channel, the interaction with the inactivated state appears to be the primary basis for stereoselectivity. ahajournals.orgahajournals.org For bupivacaine, the R(+) enantiomer interacts faster and more potently with the inactivated state of the Na+ channel. ahajournals.org Although direct comparative binding affinity data for this compound is less abundant in the provided results, the general principle of stereoselectivity observed with structurally similar local anesthetics suggests that its enantiomers also likely display differential binding to sodium channels. aneskey.com The S enantiomers of mepivacaine and bupivacaine are generally considered to have a lower toxicity profile, which may be related to their decreased potency at the sodium ion channel. aneskey.combasicmedicalkey.com

| Enantiomer | Relative Potency at Sodium Channels | Basis of Stereoselectivity |

| (R)-enantiomer | Generally more potent (in related compounds like bupivacaine) | Higher affinity for the inactivated state of the channel. |

| (S)-enantiomer | Generally less potent | Lower affinity for the inactivated state of the channel. |

Studies on the structurally similar local anesthetic bupivacaine have demonstrated stereoselective blocking of potassium channels. For instance, the R(+) enantiomer of bupivacaine is a more potent blocker of hKv1.5 potassium channels than the S(-) enantiomer. researchgate.netahajournals.org This stereoselectivity is thought to arise from specific interactions within the channel pore. ahajournals.org Molecular modeling suggests that the orientation of the N-substituent of the local anesthetic molecule plays a crucial role in the stereospecific block of hKv1.5 channels. nih.govnih.gov While direct studies on mepivacaine's effect on various potassium and calcium channels are less detailed in the provided search results, the findings with bupivacaine and other related compounds strongly suggest that this compound and its enantiomer likely exhibit stereoselective modulation of these channels as well. nih.govresearchgate.net

| Ion Channel | Enantiomer with Higher Potency (Observed in related compounds) | Implication |

| Potassium (K+) Channels (e.g., hKv1.5) | R(+) enantiomer | Contributes to the overall pharmacological and toxicological profile. |

| Calcium (Ca2+) Channels | Stereospecific interactions are likely but less characterized. | May influence cardiovascular effects. |

Conformational Analysis and Spectroscopic Characterization of the (R)-(-)-Enantiomer

Understanding the three-dimensional structure and conformational dynamics of this compound is essential for elucidating the mechanisms behind its stereoselective interactions with biological targets.

Low-temperature X-ray crystallography provides precise information about the solid-state structure of a molecule, including its absolute configuration and intermolecular interactions. A low-temperature (180 K) structural study of this compound has been reported. iucr.orgiucr.org This study provided detailed data on the crystal structure, complementing existing room-temperature data for the (S)-(+)-enantiomer. iucr.orgiucr.org

The crystal structure of this compound is orthorhombic, belonging to the P212121 space group. iucr.org The crystal packing is primarily governed by infinite N-H···Cl hydrogen-bonded chains. iucr.orgiucr.org The low-temperature data allows for a more precise determination of bond lengths and angles compared to room-temperature studies. iucr.org

Crystallographic Data for this compound at 180 K iucr.org

| Parameter | Value |

| Formula | C15H23N2O+·Cl− |

| Molecular Weight | 282.80 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 9.7378 (10) |

| b (Å) | 10.5790 (9) |

| c (Å) | 15.2761 (15) |

| V (Å3) | 1573.7 (3) |

| Z | 4 |

| T (K) | 180 (2) |

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and dynamic behavior of molecules in different environments. gezelterlab.orgcore.ac.uk These techniques can provide insights into how enantiomers interact with biological membranes and ion channels at an atomic level. core.ac.ukresearchgate.net

Molecular modeling studies of local anesthetic enantiomers have suggested that differences in the spatial orientation of their N-substituents, when their aromatic rings are superimposed, could explain their stereoselective binding to ion channels. mdpi.comnih.gov For instance, molecular modeling of bupivacaine enantiomers revealed significant differences in the position of the N-substituent, which could account for the higher potency of the (R)-(+)-enantiomer. mdpi.com

MD simulations can be used to study the behavior of local anesthetics within a lipid bilayer, mimicking a cell membrane. core.ac.uk These simulations can reveal how the charged and uncharged forms of the drug orient themselves within the membrane and interact with lipid molecules. While specific MD simulation studies focused solely on this compound were not found in the search results, the principles from studies on related local anesthetics are applicable. These computational approaches are valuable for generating hypotheses about the molecular determinants of stereoselectivity that can be tested experimentally. gezelterlab.org

Preclinical Pharmacokinetics and Biotransformation of R Mepivacaine Hydrochloride

Absorption and Distribution Studies in In Vitro Systems and Animal Models

The initial phase of pharmacokinetic research focuses on how (R)-(-)-Mepivacaine Hydrochloride enters the system and where it goes. This involves examining its ability to cross biological membranes and its distribution pattern in various tissues.

Membrane Permeability and Transport Mechanisms

The movement of mepivacaine (B158355) across biological membranes is a critical factor influencing its onset and duration of action. As an amphiphilic molecule, mepivacaine's ability to permeate tissues is largely governed by passive diffusion. nih.gov This process is dependent on the molecule's lipid solubility and its ionization state, which is determined by the surrounding pH and the drug's pKa (approximately 7.6-7.7). agd.orgnih.gov In its un-ionized, lipid-soluble form, mepivacaine can readily cross nerve sheaths and cell membranes to reach its site of action on intracellular sodium channels. nih.govnih.govpatsnap.com

The primary mechanism for mepivacaine's transport across cellular barriers is passive diffusion. geneesmiddeleninformatiebank.nlseptodont.co.uk This is supported by evidence showing it crosses the placental barrier via this mechanism. geneesmiddeleninformatiebank.nlseptodont.co.uk In vitro models using cells like Caco-2, which are derived from human colon carcinoma and mimic the intestinal epithelial barrier, are standard for predicting the passive diffusion of drug compounds. nih.govraco.catevotec.com For lipid-soluble drugs like mepivacaine, a direct correlation exists between their lipophilicity and their permeability across these cell layers. nih.gov The molecule's journey from the site of administration into the systemic circulation and target tissues relies on its ability to navigate these lipid bilayers without the aid of specific transporter proteins. ustb.ac.idplos.org

Tissue Distribution Profiles in Preclinical Species

Once absorbed into the systemic circulation, mepivacaine is distributed to all body tissues. Preclinical studies consistently show that higher concentrations are found in organs with high blood perfusion, such as the liver, lungs, heart, and brain. geneesmiddeleninformatiebank.nlseptodont.co.uk

Studies in animal models have provided more specific insights into its distribution. In rats, following local injection into the palatal mucosa, radiolabeled mepivacaine was observed to distribute into the surrounding maxillary bone. nih.gov A study in horses that received a localized injection into the distal interphalangeal joint found that mepivacaine distributed effectively to the synovial tissue of the joint and the podotrochlear (navicular) bursa, and to a lesser extent, into the medullary cavity of the navicular bone. nih.gov

Pharmacokinetic studies in sheep have revealed an enantioselective distribution for mepivacaine. When administered the individual enantiomers, (R)-(-)-mepivacaine showed a significantly larger total volume of distribution compared to (S)-(+)-mepivacaine, indicating more extensive distribution into tissues for the (R)-(-) enantiomer. nih.gov

Below is a data table summarizing the enantioselective distribution of mepivacaine in a sheep model.

| Pharmacokinetic Parameter | (R)-(-)-Mepivacaine (mean ± SEM) | (S)-(+)-Mepivacaine (mean ± SEM) |

| Total Volume of Distribution (Vd) | 144 ± 39 L | 80 ± 21 L |

| Data derived from a study in sheep receiving intravenous bolus injections of individual enantiomers. nih.gov |

Plasma Protein Binding Characteristics and Enantiomeric Differences

Significant differences exist in the plasma protein binding between the enantiomers of mepivacaine. Studies have demonstrated that (R)-(-)-mepivacaine is less extensively bound to plasma proteins than its (S)-(+)-counterpart. This results in a larger unbound fraction for (R)-(-)-mepivacaine, which has important implications for its pharmacokinetic profile, including its larger volume of distribution and faster clearance. patsnap.com

The following interactive table presents data on the enantiomeric differences in plasma protein binding.

| Enantiomer | Unbound Fraction (mean ± SD) | Bound Fraction (Calculated) |

| (R)-(-)-Mepivacaine | 35.6% ± 4.5% | 64.4% |

| (S)-(+)-Mepivacaine | 25.1% ± 4.6% | 74.9% |

| Data from a study in healthy volunteers who received racemic mepivacaine. patsnap.com |

Metabolic Pathways and Metabolite Identification

The biotransformation of mepivacaine is essential for its elimination from the body. As an amide-type local anesthetic, it is not broken down by plasma esterases but undergoes extensive metabolism, primarily in the liver. nih.govbvsalud.org

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement (e.g., CYP1A2, CYP3A4)

The liver is the principal organ responsible for the metabolism of mepivacaine. patsnap.comnih.gov This process is mediated by the cytochrome P450 (CYP) family of enzymes located in liver microsomes. agd.orgresearchgate.net In vitro and in vivo studies have identified CYP1A2 as the major enzyme responsible for the metabolic transformation of mepivacaine, particularly its hydroxylation. agd.orgpatsnap.comgeneesmiddeleninformatiebank.nl The enzyme CYP3A4 is also involved, but to a lesser extent. agd.orgpatsnap.com The activity of these enzymes can influence the rate of mepivacaine clearance. For the structurally related local anesthetic ropivacaine (B1680718), inhibition of CYP1A2 significantly reduces its plasma clearance, highlighting the crucial role of this enzyme. nih.govfda.gov

N-Demethylation and Hydroxylation Reactions

The primary metabolic pathways for mepivacaine are aromatic hydroxylation and N-demethylation. nih.govbvsalud.org These reactions convert the lipid-soluble parent drug into more water-soluble metabolites that can be more easily excreted by the kidneys. nih.gov

Hydroxylation occurs on the aromatic ring, leading to the formation of two main phenolic metabolites: 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine. agd.org These hydroxylated metabolites are the major metabolic products and are subsequently conjugated, primarily with glucuronic acid, before excretion. agd.orgnih.gov

N-demethylation involves the removal of the methyl group from the piperidine (B6355638) ring's nitrogen atom. nih.govnih.gov This reaction produces the metabolite 2',6'-pipecoloxylidide (PPX). agd.orgnih.gov This N-demethylated compound is a minor metabolite compared to the hydroxylated products. agd.org

The key metabolic reactions for mepivacaine are summarized in the table below.

| Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Significance |

| Aromatic Hydroxylation | CYP1A2 (Major), CYP3A4 (Minor) | 3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine | Major pathway; metabolites are conjugated for excretion. agd.orgnih.gov |

| N-Demethylation | Cytochrome P450 | 2',6'-pipecoloxylidide (PPX) | Minor pathway. agd.orgnih.gov |

Glucuronide Conjugation Pathways of Metabolites

Following Phase I metabolism, which primarily involves hydroxylation and N-demethylation, the resulting metabolites of mepivacaine undergo Phase II conjugation reactions, with glucuronidation being a quantitatively significant pathway. fda.govnih.govneu.edu.tr This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronic acid moiety to the metabolites, increasing their water solubility and facilitating their elimination from the body. neu.edu.trnih.gov

In humans, two primary phenolic metabolites have been identified, which are almost exclusively excreted as their glucuronide conjugates. fda.govnih.gov These hydroxylated metabolites, namely 3'-hydroxymepivacaine and 4'-hydroxymepivacaine, are the main substrates for glucuronidation. geneesmiddeleninformatiebank.nl Preclinical studies in rats have shown that while 3'-hydroxymepivacaine is the predominant metabolite found in urine (approximately 60%), studies in humans indicate a near-equal excretion of both 3'-hydroxy- and 4'-hydroxymepivacaine conjugates. geneesmiddeleninformatiebank.nl Nearly all hydroxylated metabolites of mepivacaine are ultimately recovered in the urine as either glucuronide or sulphate conjugates. geneesmiddeleninformatiebank.nl The N-demethylated metabolite, 2',6'-pipecoloxylidide, is also a known product of mepivacaine biotransformation. fda.govnih.govnps.org.au

Glucuronidation is a critical detoxification step that prepares the xenobiotic for excretion, often into the bile. neu.edu.trnih.gov

Table 1: Key Metabolites of Mepivacaine Undergoing Glucuronide Conjugation

| Metabolite Name | Precursor Metabolic Reaction | Conjugation Product | Species Variation |

|---|---|---|---|

| 3'-hydroxymepivacaine | Aromatic Hydroxylation | 3'-hydroxymepivacaine glucuronide | Predominant in rats (~60% of urinary metabolites); co-dominant with 4'-hydroxy metabolite in humans. geneesmiddeleninformatiebank.nl |

| 4'-hydroxymepivacaine | Aromatic Hydroxylation | 4'-hydroxymepivacaine glucuronide | Excreted in almost equal amounts to 3'-hydroxy metabolite in humans. geneesmiddeleninformatiebank.nl |

Excretion Mechanisms and Routes in Preclinical Models

The primary route for the elimination of this compound and its metabolites is the kidney. fda.govnih.gov However, only a small fraction of the parent compound is excreted unchanged. Preclinical and human data indicate that less than 10% of an administered dose of mepivacaine is eliminated in the urine in its original form. nih.govgeneesmiddeleninformatiebank.nlnps.org.audrugbank.com

The liver is the principal organ for mepivacaine metabolism, and a significant portion of the administered dose, over 50%, is excreted as metabolites into the bile. fda.govnih.govdrugbank.com An enterohepatic circulation process is thought to occur, where most of the mepivacaine metabolites secreted into the bile are reabsorbed from the intestine back into the bloodstream. fda.govnih.gov Following reabsorption, these metabolites are then transported to the kidneys for final excretion into the urine. fda.govnih.gov This is supported by the finding that only a small percentage of metabolites are found in the feces. fda.govnih.gov The entire elimination process for the anesthetic and its metabolites is typically completed within 30 hours. fda.govnih.gov

Studies in ovine models (sheep) confirm these general findings. In sheep, both (R)- and (S)-enantiomers of mepivacaine were cleared principally by the liver, with urinary excretion of the unmetabolized drug accounting for less than 2% of the total dose. nih.gov The disposition of mepivacaine can be significantly affected by the presence of hepatic or renal disease, which can alter the rate of metabolism and excretion. fda.govnps.org.aueuropa.eu

Table 2: Excretion Parameters of Mepivacaine in Preclinical Models

| Parameter | Finding | Species/Model | Citation |

|---|---|---|---|

| Primary Excretion Route | Kidney (urine) | Human, General | fda.govnih.gov |

| Unchanged Drug in Urine | 5% to 10% | Human, General | fda.govnih.govdrugbank.com |

| Unchanged Drug in Urine | < 2% | Sheep | nih.gov |

| Biliary Excretion | > 50% of the dose excreted as metabolites into bile | Human, General | fda.govnih.govdrugbank.com |

| Fecal Excretion | Small percentage | Human, General | fda.govnih.gov |

| Enterohepatic Circulation | Metabolites resorbed in the intestine and then excreted in urine | Probable in humans | fda.govnih.gov |

| Principal Site of Metabolism | Liver | Human, Sheep | fda.govnih.govdrugbank.comnih.gov |

| Elimination Half-life (Adults) | 1.9 to 3.2 hours | Human | fda.govdrugbank.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mepivacaine |

| (R)-(-)-mepivacaine |

| (S)-(+)-mepivacaine |

| 3'-hydroxymepivacaine |

| 4'-hydroxymepivacaine |

| 2',6'-pipecoloxylidide |

| Glucuronic acid |

| Sulphate |

Advanced Analytical Chemistry Methodologies for R Mepivacaine Hydrochloride

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in the analysis of (R)-(-)-Mepivacaine Hydrochloride, offering powerful separation capabilities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative determination of mepivacaine (B158355) hydrochloride. ijprajournal.com Stability-indicating HPLC methods have been successfully developed and validated according to International Conference on Harmonisation (ICH) guidelines to specifically quantify mepivacaine hydrochloride, even in the presence of its degradation products. researchgate.net

One such method utilizes a C18 column as the stationary phase with a mobile phase consisting of a mixture of methanol (B129727) and acetate (B1210297) buffer, demonstrating linearity, precision, and accuracy for the quantification of mepivacaine. researchgate.net Another validated HPLC method for simultaneous determination of mepivacaine and other local anesthetics like tetracaine (B1683103) uses a multi-wavelength detector, offering sensitivity suitable for detecting blood concentrations. nih.gov The robustness of these methods is often tested by intentionally varying parameters such as flow rate, temperature, and pH, ensuring their reliability in routine analysis. mdpi.com

Table 1: Example of HPLC Method Parameters for Mepivacaine Hydrochloride Analysis

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Thermo Hypersil BDS-C18 (250 mm × 4.6 mm, 5.0 μ) | Gracesmart C18 (250 mm, 4.6 mm i.d., 5μ) |

| Mobile Phase | Methanol: Acetate buffer (pH 4) (65:35) | Methanol: Orthophosphoric acid solution (pH 7.6) (75:25) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 255 nm | UV at 215 nm |

| Retention Time | Not specified | Approximately 4.7 min |

| Linearity Range | 600-1400 μg/ml | 20-100 μg/ml |

| LOD | 8 ng/ml | 1.146 μg/ml |

| LOQ | 25 ng/ml | 3.465 μg/ml |

| Data compiled from multiple sources. researchgate.net |

Enantioselective HPLC and Chiral Stationary Phases

Since this compound is a single enantiomer of a chiral compound, methods to separate it from its (S)-(+)-enantiomer are crucial for ensuring enantiomeric purity. The biological activity of mepivacaine enantiomers differs, with the (S)-enantiomer being more active. mdpi.com Enantioselective HPLC, utilizing chiral stationary phases (CSPs), is the primary technique for this purpose. mdpi.com

Various types of CSPs have been employed for the chiral separation of local anesthetics, including those based on cyclodextrins, macrocyclic antibiotics, and derivatives of cellulose (B213188) and amylose. mdpi.comresearchgate.net For instance, cellulose-based chiral stationary phases have been used for the enantiomeric HPLC separation of chiral local anesthetics. mdpi.com The choice of the CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution. e3s-conferences.orgiapc-obp.com The development of these methods allows for the accurate determination of the enantiomeric excess and the detection of any unwanted enantiomeric impurity. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. cu.edu.eg

A validated LC-MS/MS method has been developed for the quantification of mepivacaine in human plasma, demonstrating a wide calibration range and a low limit of quantification (LLOQ). nih.govresearchgate.net The method's high sensitivity allows for the detailed characterization of the pharmacokinetic profile of mepivacaine. nih.gov The use of an internal standard, such as lidocaine (B1675312), and operation in the multiple reaction monitoring (MRM) mode contribute to the accuracy and reliability of the results. researchgate.net LC-MS/MS methods have been successfully applied to the simultaneous determination of multiple local anesthetics and their metabolites in various biological samples. farmaciajournal.com

Table 2: Performance of a Validated LC-MS/MS Method for Mepivacaine

| Parameter | Value |

| Calibration Curve Range | 0.5 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | 0.2089 - 0.5298 |

| Inter-day Precision (%RSD) | 0.1973 - 0.3899 |

| This data is illustrative of typical LC-MS/MS method performance. nih.govresearchgate.net |

Spectroscopic and Densitometric Analytical Techniques

Spectroscopic and densitometric methods offer alternative and complementary approaches for the analysis of this compound.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry provides a straightforward and accessible method for determining the concentration of Mepivacaine Hydrochloride in solutions. The principle of this technique is based on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration.

A solution of Mepivacaine Hydrochloride exhibits characteristic absorption maxima in the UV region, typically between 261-265 nm and 270-273 nm. nihs.go.jp This allows for its quantification by measuring the absorbance at a specific wavelength and comparing it to a standard curve. nihs.go.jp Spectrophotometric methods have been developed for the determination of mepivacaine in the presence of its impurities, utilizing techniques like dual-wavelength spectrophotometry to enhance specificity. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)-Densitometry for Impurity Profiling

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and semi-quantitative analysis of pharmaceutical compounds and is particularly useful for impurity profiling. ijprajournal.comrroij.com When coupled with densitometry, TLC can provide quantitative information about the separated components. nih.gov

A TLC-densitometric method has been developed for the determination of mepivacaine hydrochloride in the presence of its toxic impurity, 2,6-dimethylaniline (B139824). nih.govresearchgate.net This method involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase, and then scanning the plate with a densitometer at a specific wavelength to quantify the separated spots. nih.gov For instance, a mobile phase of methanol-water-acetic acid (9 + 1 + 0.1, v/v/v) on silica (B1680970) gel 60 F254 plates with UV scanning at 230 nm has been reported. nih.gov This approach allows for the effective separation and quantification of mepivacaine and its impurities, making it a useful tool for quality control. researchgate.net

Impurity Profiling and Identification of Degradants

Impurity profiling, a critical component of pharmaceutical quality control, is the process of identifying, quantifying, and characterizing unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) such as this compound. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or from the starting materials and reagents used in synthesis. To ensure the safety and efficacy of the final drug product, regulatory agencies mandate strict control of these impurities, making rigorous analytical methodologies essential.

Analytical Methods for 2,6-Dimethylaniline (2,6-DMA) Detection

A significant impurity and potential degradant of Mepivacaine is 2,6-Dimethylaniline (2,6-DMA). akjournals.com This compound is a key starting material for the synthesis of several local anesthetics, including mepivacaine. consensus.appresearchgate.net Due to its classification as a potential genotoxic impurity, highly sensitive and specific analytical methods are required to detect and quantify it at trace levels.

A variety of advanced analytical techniques have been established for the determination of 2,6-DMA in Mepivacaine Hydrochloride. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. Stability-indicating HPLC methods can effectively separate 2,6-DMA from the Mepivacaine API and other related substances. researchgate.netirjmets.com For enhanced sensitivity, HPLC can be coupled with amperometric detection at a glassy carbon electrode, a method that has shown a limit of detection for 2,6-DMA as low as 0.8 ng/mL and a limit of quantitation of 1.5 ng/mL. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and efficient separation. One validated UPLC method uses a C18 column with an acetonitrile-water mobile phase, achieving a run time of approximately one minute. nih.gov Another UPLC method, designed for separating 2,6-DMA and its isomers, utilizes a phenyl-hexyl column and has demonstrated a limit of detection of 0.007 µg/mL and a limit of quantification of 0.02 µg/mL. consensus.appresearchgate.net

Other chromatographic techniques include TLC-densitometry and gas chromatography. A developed TLC-densitometric method uses silica gel plates and a methanol-water-acetic acid developing system for separation. nih.gov Gas chromatography with a nitrogen-selective detector has also been used, offering detection limits in the picogram range. who.int

| Table 1: Analytical Methods for 2,6-Dimethylaniline (2,6-DMA) Detection | | :--- | :--- | :--- | | Analytical Technique | Method Details | Limit of Quantification (LOQ) | | HPLC with Amperometric Detection | Separation on a C18 column with detection at a glassy carbon electrode (+0.85 V). researchgate.netnih.gov | 1.5 ng/mL researchgate.netnih.gov | | UPLC-UV | C18 column (250 × 4.6 mm, 5 μm) with an acetonitrile-water mobile phase (pH 4) and UV detection at 215 nm. nih.gov | Not specified | | UPLC-UV | Acquity UPLC CSH Phenyl hexyl column (100 mm × 2.1 mm × 1.7 µm) with a sodium phosphate (B84403) buffer-acetonitrile mobile phase and UV detection at 210 nm. consensus.appresearchgate.net | 0.02 µg/mL consensus.appresearchgate.net | | TLC-Densitometry | Silica gel 60 F254 plates with a methanol-water-acetic acid (9 + 1 + 0.1, v/v/v) mobile phase and UV scanning at 230 nm. nih.gov | Not specified |

Characterization of Other Synthesis-Related Impurities

Beyond 2,6-DMA, other impurities can be introduced during the synthesis of this compound. The manufacturing process can lead to various related substances, including unreacted starting materials, intermediates, and by-products from side reactions. The identification and structural elucidation of these compounds are paramount for controlling the quality of the drug substance.

Forced degradation studies are a key part of this process. journalcra.com By subjecting mepivacaine to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are intentionally generated. researchgate.netjournalcra.com Analysis of these stressed samples helps to identify degradants that could form during storage and establishes the stability-indicating nature of the analytical methods. researchgate.netgeneesmiddeleninformatiebank.nl Studies have shown that mepivacaine degrades significantly under oxidative conditions. researchgate.net

Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for characterizing unknown impurities. These methods provide molecular weight and fragmentation data, which are crucial for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is then often used to confirm the definitive structure of isolated impurities.

| Table 2: Characterization of Other Synthesis-Related Impurities and Degradants in this compound | | :--- | :--- | :--- | | Impurity/Degradant Name | Origin | Analytical Characterization Method | | 2',6'-Pipecoloxylidide | Metabolite drugs.comfda.gov | HPLC, LC-MS | | Phenolic Metabolites | Metabolites drugs.comfda.gov | HPLC, LC-MS | | (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride | Synthesis-Related Impurity pharmaffiliates.com | HPLC, LC-MS | | N-Nitroso Mepivacaine Impurity E | Potential Impurity cleanchemlab.com | LC-MS | | Oxidative Degradation Products | Forced Degradation researchgate.net | HPLC, LC-MS researchgate.netjournalcra.com |

Structure Activity Relationship Sar Studies of R Mepivacaine Hydrochloride Analogs

Influence of Substituent Variations on Molecular Interaction with Sodium Channels

(R)-(-)-Mepivacaine Hydrochloride exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the influx of sodium ions required for the initiation and conduction of nerve impulses. nih.govmedchemexpress.com The specific interaction with the sodium channel is a key determinant of its potency and efficacy.

The core structure of mepivacaine (B158355) allows it to bind to a receptor site within the pore of the sodium channel. The aromatic ring is crucial for the molecule's interaction with hydrophobic residues within the channel, while the positively charged (quaternary) amine is thought to directly block the ion conduction pathway. nih.govbuffalo.edu

Research has shown that the aliphatic substituents on both the aromatic ring and the piperidine (B6355638) ring are critical. The methyl groups at the 2 and 6 positions of the phenyl ring are important for orienting the molecule correctly within the binding site. The N-methyl group on the piperidine ring also influences binding. For instance, analogs of local anesthetics with different alkyl substituents at the amine group show varied affinities for the sodium channel. Bupivacaine (B1668057), which has a butyl group instead of mepivacaine's methyl group, interacts differently with the hydrophobic surfaces of the channel's domains III and IV. nih.gov

Mutagenesis studies have identified specific amino acid residues within the sodium channel that are critical for local anesthetic binding. Phenylalanine residues, such as F1759 in the human cardiac sodium channel (hNaV1.5), are thought to interact with the local anesthetic molecule via π-π or π-cation interactions. nih.govfrontiersin.org Altering these residues can dramatically reduce the blocking effect of the anesthetic. While direct mutagenesis studies on mepivacaine analogs are less common in the provided literature, the principles derived from studies on similar anesthetics like lidocaine (B1675312) and mexiletine (B70256) are applicable. These studies suggest that the interaction is complex, involving not just steric hindrance but also electrostatic forces that can alter the energy profile for ion permeation. nih.gov

Correlation between Molecular Lipophilicity (logP/D) and Cellular Permeability

For a local anesthetic to reach its target sodium channel on the internal side of the neuronal membrane, it must first cross the lipid-rich nerve sheath and cell membrane. buffalo.edu This process is heavily dependent on the molecule's lipophilicity, a property quantified by the partition coefficient (logP) or the distribution coefficient (logD).

LogP measures the partitioning of the neutral, uncharged form of a drug between an oily (n-octanol) and an aqueous phase.

LogD is a more clinically relevant measure as it accounts for both the uncharged and charged forms of the drug at a specific pH, such as the physiological pH of 7.4. nih.govnih.gov

The lipophilicity of (R)-(-)-Mepivacaine is a critical factor for its potency. nih.gov A higher lipid solubility facilitates easier passage through the lipid bilayer of the cell membrane. buffalo.edu However, there is an optimal range for lipophilicity; excessively high values can lead to the drug being retained within the membrane, hindering its access to the intracellular binding site. researchgate.net

Studies have shown that for ionizable drugs like local anesthetics, logD provides a better correlation with buccal permeability than logP. nih.gov This is because at physiological pH, a significant portion of the anesthetic exists in its ionized form, which is less lipid-soluble. Mepivacaine has a relatively moderate logP value compared to other anesthetics, which influences its permeability and duration of action. nih.gov

| Property | Mepivacaine | Lidocaine | Ropivacaine (B1680718) | Bupivacaine |

| logP | 1.95 | 2.44 | 2.9 | 3.41 |

| logD (pH 7.4) | 1.39 | 1.99 | 2.14 | 2.63 |

Data sourced from PubChem and other comparative studies. nih.gov

The data indicates that mepivacaine is the least lipophilic among these common amide anesthetics. This lower lipophilicity contributes to its faster onset and shorter duration of action, as it does not partition as extensively into the lipid tissues surrounding the nerve.

Impact of pKa on Ionization State and Cellular Uptake

Local anesthetics are weak bases, meaning they can exist in two forms: a lipid-soluble, uncharged tertiary amine (B) and a water-soluble, positively charged quaternary amine (BH+). The proportion of these two forms is governed by the drug's dissociation constant (pKa) and the pH of the surrounding tissue, as described by the Henderson-Hasselbalch equation. nih.govnih.gov

The pKa is the pH at which 50% of the drug is in the ionized form and 50% is in the un-ionized form. buffalo.edu Only the uncharged (tertiary) form can readily diffuse across the lipid cell membrane to reach the cytoplasm. Once inside the neuron (axoplasm), the equilibrium shifts, and the molecule re-ionizes to the charged (quaternary) form, which is the form that binds to and blocks the sodium channel. nih.govbuffalo.edu

| Anesthetic | pKa | % Un-ionized at pH 7.4 |

| Mepivacaine | 7.6 | 39% |

| Lidocaine | 7.9 | 24% |

| Ropivacaine | 8.1 | 17% |

| Bupivacaine | 8.1 | 17% |

Calculated based on the Henderson-Hasselbalch equation. pKa values sourced from various pharmacological reviews. nih.gov

Mepivacaine has a pKa of 7.6, which is closer to physiological pH (7.4) than many other local anesthetics like lidocaine and bupivacaine. nih.gov This means that at normal tissue pH, a larger percentage of mepivacaine molecules exist in the uncharged, lipid-soluble form compared to agents with a higher pKa. This higher availability of the diffusible form is a key reason for mepivacaine's relatively rapid onset of action. buffalo.edunih.gov In acidic environments, such as inflamed or infected tissues, the lower pH shifts the equilibrium towards the ionized form, reducing the amount of drug that can cross the cell membrane and potentially making it harder to achieve effective anesthesia. nih.gov

Comparative SAR with Other Amide-Type Local Anesthetics (e.g., Lidocaine, Bupivacaine, Ropivacaine)

Comparing the structure-activity relationships of (R)-(-)-mepivacaine with other amide-type local anesthetics highlights the impact of subtle structural differences on their pharmacological profiles. These drugs share a common structural framework but differ in the substituents on the amine group and/or the aromatic ring. researchgate.netmedscape.com

Lidocaine: Mepivacaine is pharmacologically similar to lidocaine but has its amine group incorporated into a piperidine ring. Lidocaine has a diethylamino group. This structural difference makes mepivacaine slightly more toxic than lidocaine in some contexts but also gives it a slightly longer duration of action. nih.govnih.gov Their pKa values are relatively close, leading to rapid onsets for both. healthcare-bulletin.co.uk

Bupivacaine and Ropivacaine: These are structurally closer to mepivacaine, all containing the piperidine ring. The key difference lies in the N-alkyl substituent on this ring: methyl for mepivacaine, butyl for bupivacaine, and propyl for ropivacaine. nih.govresearchgate.net This variation directly impacts lipophilicity and protein binding.

The increasing length of the alkyl chain from mepivacaine to ropivacaine to bupivacaine leads to:

Increased Lipophilicity (logP/D): As seen in the table above, lipophilicity increases with the size of the alkyl group. nih.gov

Increased Protein Binding: Higher lipophilicity correlates with greater binding to plasma proteins and proteins within the sodium channel, which is a major factor in the longer duration of action for ropivacaine and especially bupivacaine. nih.gov

Increased Potency: The enhanced lipid solubility allows more of the drug to penetrate the nerve, increasing potency. nih.gov

Slower Onset: The higher pKa of bupivacaine and ropivacaine (8.1) means a smaller fraction is un-ionized at physiological pH, contributing to a slower onset of action compared to mepivacaine. nih.govhealthcare-bulletin.co.uk

A study comparing the neurotoxicity of these four anesthetics found IC50 values (the concentration causing 50% of maximal effect, in this case, growth cone collapse) that showed significant differences in their dose-response relationships. nih.gov

| Anesthetic | Chemical Linkage | Key Structural Difference from Mepivacaine | Onset of Action | Duration of Action |

| (R)-(-)-Mepivacaine | Amide | N-methyl piperidine | Rapid | Medium |

| Lidocaine | Amide | Open-chain diethylamino group | Rapid | Short-Medium |

| Bupivacaine | Amide | N-butyl piperidine | Slow | Long |

| Ropivacaine | Amide | N-propyl piperidine | Slow | Long |

Data compiled from comparative pharmacology reviews. healthcare-bulletin.co.ukmusculoskeletalkey.com

Preclinical Formulation Science Research and Advanced Drug Delivery Systems

Integration of (R)-(-)-Mepivacaine Hydrochloride into Novel Biomaterial Matrices

The development of advanced drug delivery systems for local anesthetics like this compound is a focal point of research, aiming to prolong analgesic effects and reduce systemic toxicity. d-nb.info Novel biomaterial matrices are at the forefront of this research, offering platforms for sustained and controlled release.

Hyaluronic acid (HA), a naturally occurring polysaccharide, is a promising biomaterial for creating sustained-release formulations of local anesthetics. scienceopen.comsemanticscholar.org Its biocompatibility and biodegradability make it an excellent candidate for developing hydrogels and other matrices for drug delivery. scienceopen.com Research has explored the incorporation of mepivacaine (B158355) into HA-based fillers, demonstrating that the presence of the anesthetic does not negatively impact the gel's properties. researchgate.net

Studies have investigated compositions where the mass ratio of hyaluronic acid to mepivacaine can vary significantly, ranging from 0.1 to 50. google.com The concentration of mepivacaine within these compositions can also be adjusted, typically falling between 0.01 mg/g and 50 mg/g of the total weight. google.com For instance, specific formulations have been developed with mepivacaine concentrations of 1 mg/g, or between 6 mg/g and 10 mg/g. google.com The ratio of HA to mepivacaine is a critical factor in controlling the release profile, with specific ratios like 2, 7/3, 10/3, 20/3, and 26/3 being investigated. google.com

A comparative preclinical study using resilient hyaluronic acid fillers showed that mepivacaine could be successfully incorporated at a concentration of 0.3% w/w, similar to lidocaine (B1675312). researchgate.netrsc.org This research indicated that substituting lidocaine with mepivacaine did not alter the mechanical and biological properties of the HA gels, suggesting both anesthetics can be used interchangeably in these formulations. researchgate.net Furthermore, the study highlighted a potential vascular benefit of using mepivacaine over lidocaine, as mepivacaine exhibited less vasodilatory activity, which could reduce the risk of adverse events like bruising. rsc.org

The following table summarizes key parameters from studies on hyaluronic acid-based mepivacaine compositions:

| Parameter | Range/Value | Source |

| HA/Mepivacaine Mass Ratio | 0.1 - 50 | google.com |

| Mepivacaine Concentration | 0.01 - 50 mg/g | google.com |

| Specific Investigated Ratios | 2, 7/3, 10/3, 20/3, 26/3 | google.com |

| Mepivacaine Concentration in Fillers | 0.3% w/w | researchgate.netrsc.org |

Various polymers are being investigated to develop advanced delivery systems for local anesthetics, including this compound. These systems aim to provide sustained release, improve efficacy, and reduce potential side effects. d-nb.infonih.gov

Thermoreversible Gels: One area of research focuses on thermoreversible gels, which are liquid at room temperature and solidify at body temperature. scholarsresearchlibrary.com These are particularly useful for applications like periodontal pocket administration. scholarsresearchlibrary.com Formulations combining different concentrations of Pluronics, such as F127 and F68, have been developed for mepivacaine hydrochloride. scholarsresearchlibrary.com These poloxamer-based systems are biocompatible and can provide effective, sustained release of the anesthetic. scholarsresearchlibrary.com The "cold method" of preparation is often used, which is suitable for thermolabile drugs. scholarsresearchlibrary.com

Nanoparticles and Nanogels: Nanotechnology offers promising platforms for drug delivery. nih.govsciepub.com Synthetic biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are widely studied for creating nanoparticles for controlled drug release due to their excellent biocompatibility and biodegradability. nih.gov While specific studies on this compound in PLGA nanoparticles are not detailed in the provided results, the general applicability of this technology to local anesthetics is well-established. semanticscholar.orgnih.gov Nanogels, which are crosslinked polymer networks of nanometer size, also present a viable option for high drug loading and biocompatibility. sciepub.com

Liposomes: Liposomal formulations have been successfully used to prolong the analgesic duration of various local anesthetics, including mepivacaine. scienceopen.comnih.gov These lipid-based vesicles can encapsulate the drug, leading to a sustained release at the injection site. unicamp.br

The table below outlines different polymer-based systems investigated for local anesthetic delivery:

| Polymer System | Polymer Examples | Application/Advantage | Source |

| Thermoreversible Gels | Pluronic F127, Pluronic F68 | Periodontal pocket delivery, sustained release | scholarsresearchlibrary.com |

| Nanoparticles | PLGA | Controlled release, biocompatible, biodegradable | nih.gov |

| Nanogels | Crosslinked polymers | High drug loading capacity, biocompatibility | sciepub.com |

| Liposomes | Phospholipids | Prolonged analgesic duration, sustained release | scienceopen.comnih.gov |

In Vitro Release Kinetics and Diffusion Studies from Advanced Formulations

The in vitro release kinetics of this compound from advanced formulations are crucial for predicting their in vivo performance. Studies often reveal a biphasic release pattern, characterized by an initial burst release followed by a more gradual, sustained release phase. nih.govthno.org

In a study of mepivacaine hydrochloride in a thermoreversible gel composed of Pluronic F127 and F68, the drug release was found to follow the Higuchi square root law. scholarsresearchlibrary.com This indicates that the release process is dependent on the formulation's characteristics. scholarsresearchlibrary.com The concentration of the polymers in the gel significantly influenced the drug release rate; increasing the polymer amount led to higher viscosity and, consequently, a reduced drug release rate and diffusion coefficient. scholarsresearchlibrary.com

A comparative study of mepivacaine and lidocaine in resilient hyaluronic acid fillers showed that both anesthetics had very similar release profiles, which were considered equivalent. researchgate.net This suggests that the release is primarily governed by the properties of the HA matrix rather than the specific anesthetic molecule in this type of formulation. researchgate.net

The release of local anesthetics can be modeled using various kinetic equations, including zero-order, first-order, Higuchi, and Hixson-Crowell models, to understand the underlying release mechanism. science.gov For instance, a first-order kinetic model suggests that the drug release is a fraction of the remaining drug in the matrix, often driven by the diffusion of the medium into the composite. nih.gov

The following table summarizes findings from in vitro release studies of mepivacaine:

| Formulation | Release Kinetics Model | Key Findings | Source |

| Thermoreversible Pluronic Gel | Higuchi square root law | Release rate decreases with increasing polymer concentration. | scholarsresearchlibrary.com |

| Resilient Hyaluronic Acid Filler | - | Release profiles of mepivacaine and lidocaine were equivalent. | researchgate.net |

| Polymeric Films (general) | First-order kinetic model | Drug release is a fraction of the remaining drug in the matrix. | nih.gov |

Physicochemical Stability and Compatibility within Complex Formulations

The physicochemical stability and compatibility of this compound are critical for the development of safe and effective drug products. In the absence of specific compatibility studies, it is generally advised that mepivacaine hydrochloride should not be mixed with other medicinal products. septodont.co.ukeuropa.eu

The stability of local anesthetic formulations can be influenced by several factors, including pH. For example, in formulations containing epinephrine, adjusting the pH can enhance physicochemical stability. google.comgoogle.com While these studies focus on epinephrine, the principles of pH adjustment to improve stability are broadly applicable in pharmaceutical formulation.

A study on resilient hyaluronic acid fillers containing either mepivacaine or lidocaine assessed the shelf-life stability over three years. researchgate.net The results showed no significant variations when comparing the products with either anesthetic, indicating good long-term stability and compatibility of mepivacaine within this complex formulation. researchgate.net

In another study, a freeze-dried complex of capsaicin (B1668287) with hydroxypropyl-beta-cyclodextrin, intended for use with mepivacaine, demonstrated physicochemical stability for at least 12 months. semanticscholar.org This highlights the potential for developing stable combination products.

Key stability findings are summarized in the table below:

| Formulation/System | Stability Finding | Source |

| Mepivacaine Hydrochloride Solution | Should not be mixed with other products without compatibility studies. | septodont.co.ukeuropa.eu |

| Resilient Hyaluronic Acid Filler with Mepivacaine | Stable for over 3 years, comparable to lidocaine formulation. | researchgate.net |

| Capsaicin-Cyclodextrin Complex (for use with Mepivacaine) | Freeze-dried complex stable for at least 12 months. | semanticscholar.org |

Preclinical Evaluation of Formulation Effects on In Vivo Distribution and Elimination in Animal Models

Preclinical studies in animal models are essential to understand how different formulations affect the in vivo distribution and elimination of this compound. Following administration, mepivacaine distributes to all body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain. septodont.co.ukeuropa.eu Mepivacaine binds to plasma proteins at a rate of approximately 75%. septodont.co.ukeuropa.eu

The metabolism of mepivacaine, like other amide-type local anesthetics, primarily occurs in the liver by microsomal enzymes, specifically cytochrome P450 1A2 (CYP1A2). septodont.co.ukeuropa.eu The metabolites are then excreted via the kidneys. europa.eu

A pharmacokinetic study in rats, comparing mepivacaine and lidocaine in a resilient hyaluronic acid filler, found that after an initial quick release into the plasma within the first hour, a rapid decrease in plasma concentrations of both anesthetics was observed over 6 hours. researchgate.net In this study, lidocaine appeared in the plasma first and reached a higher maximum concentration, whereas the plasma concentration of mepivacaine was sustained for a longer duration. researchgate.net

Liposomal formulations of mepivacaine have also been evaluated. A study in rats using a 2% liposome-encapsulated mepivacaine formulation injected intra-orally demonstrated altered pharmacokinetic profiles compared to standard solutions. researchgate.net Such advanced formulations are designed to modify the drug's distribution and prolong its local effect, thereby potentially reducing systemic exposure and toxicity. d-nb.info

The table below presents key preclinical pharmacokinetic parameters for mepivacaine:

| Parameter | Finding | Source |

| Tissue Distribution | Higher concentrations in liver, lungs, heart, and brain. | septodont.co.ukeuropa.eu |

| Plasma Protein Binding | Approximately 75%. | septodont.co.ukeuropa.eu |

| Metabolism | Primarily in the liver via CYP1A2. | septodont.co.ukeuropa.eu |

| Elimination | Via the kidneys. | europa.eu |

| Pharmacokinetics in HA Filler (Rats) | Sustained plasma concentration for a longer duration compared to lidocaine. | researchgate.net |

Degradation Pathways and Chemical Stability of R Mepivacaine Hydrochloride

Stability Studies under Stress Conditions (Acid, Alkali, Thermal, Oxidative)